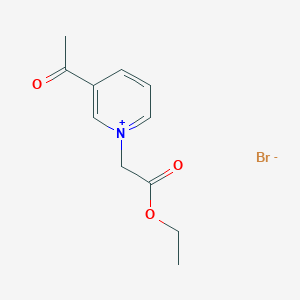
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring structure, which is a versatile scaffold in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of succinic anhydride with 4-nitroaniline in the presence of a suitable catalyst . The reaction conditions often include heating the mixture in a solvent such as acetic acid or ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine-2,5-diones and their derivatives, depending on the specific reagents and conditions used .
科学研究应用
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
作用机制
The mechanism of action of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrrolidine-2,5-dione core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different reactivity and applications.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have a chloro group instead of nitro groups, leading to different chemical properties and biological activities.
Uniqueness
The combination of the pyrrolidine-2,5-dione core with nitrophenyl groups makes it a valuable compound for research and industrial applications .
属性
分子式 |
C16H11N3O6 |
|---|---|
分子量 |
341.27 g/mol |
IUPAC 名称 |
3,3-bis(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11N3O6/c20-14-9-16(15(21)17-14,10-1-5-12(6-2-10)18(22)23)11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,17,20,21) |
InChI 键 |
ODWPHWLYNBGNQW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)


![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
